

Application Notes and Protocols for Co 101244 Administration in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Co 101244

Cat. No.: B12815975

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These application notes provide a comprehensive guide to the administration of **Co 101244** (also known as PD 174494 and Ro 63-1908), a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in mouse models. The following sections detail administration routes, dosages, and experimental protocols compiled from various scientific studies.

Summary of Administration Routes and Dosages

The administration of **Co 101244** in mice has been documented through several routes, with dosages varying depending on the experimental paradigm and desired biological effect. The following table summarizes quantitative data from published research.

Administration Route	Dosage Range	Mouse Strain	Vehicle	Experimental Context	Reference
Intraperitoneal (i.p.)	1 - 10 mg/kg	Wild-type	Vehicle (unspecified)	Assessment of motor activity and prepulse inhibition.	[1]
4.5 mg/kg (ED ₅₀)	DBA/2	Not specified	Inhibition of sound-induced seizures.	[2]	
0.5 mg/kg	Sprague-Dawley rats (for protocol context)	Saline, 5% DMSO	Investigation of synaptic plasticity.	[3]	
Subcutaneous (s.c.)	1 - 30 mg/kg	Wild-type	Not specified	Evaluation of motor activity.	
0.1 - 1 mg/kg	Not specified	Not specified	Assessment of motor impulsivity.	[4][5]	
Intravenous (i.v.)	2.31 mg/kg (ED ₅₀)	Not specified	Not specified	Inhibition of NMDA-induced seizures.	[2]
Intrathecal	Not specified	Sprague-Dawley rats (for protocol context)	<20% DMSO in aCSF	Modulation of respiratory plasticity.	[6]

Note: ED₅₀ refers to the dose that produces 50% of the maximal effect. aCSF is artificial cerebrospinal fluid.

Signaling Pathway of GluN2B-Containing NMDA Receptors

Co 101244 exerts its effects by selectively blocking the GluN2B subunit of the NMDA receptor. Activation of this receptor by glutamate and a co-agonist (glycine or D-serine) typically leads to an influx of Ca^{2+} ions, which initiates a cascade of intracellular signaling events crucial for synaptic plasticity and, in cases of overactivation, excitotoxicity. The diagram below illustrates the key components of this pathway.

GluN2B-NMDA Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for the preparation and administration of **Co 101244** to mice based on methods described in the literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

Protocol 1: Intraperitoneal (i.p.) Injection

Objective: To systemically administer **Co 101244** for behavioral or neurochemical studies.

Materials:

- **Co 101244** hydrochloride
- Vehicle (e.g., sterile saline, 5% DMSO in saline)
- Sterile syringes and needles (e.g., 27-gauge)
- Appropriate mouse strain
- Scale for accurate weighing of mice and compound

Procedure:

- Preparation of Dosing Solution:

- Accurately weigh the required amount of **Co 101244** hydrochloride.
- To prepare a stock solution, dissolve **Co 101244** in a minimal amount of a suitable solvent like DMSO.
- For the final dosing solution, dilute the stock solution with sterile saline to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. Ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
- Animal Preparation:
 - Weigh the mouse immediately before injection to ensure accurate dosing.
 - Gently restrain the mouse, exposing the abdomen.
- Injection:
 - Insert the needle at a shallow angle (approximately 15-20 degrees) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Inject the calculated volume of the **Co 101244** solution.
 - Withdraw the needle and return the mouse to its cage.
- Post-injection Monitoring:
 - Observe the mouse for any adverse reactions.
 - Proceed with the planned behavioral or experimental paradigm at the appropriate time post-injection (e.g., 30 minutes for seizure models[2]).

Protocol 2: Subcutaneous (s.c.) Injection

Objective: To provide a slower, more sustained systemic delivery of **Co 101244**.

Materials:

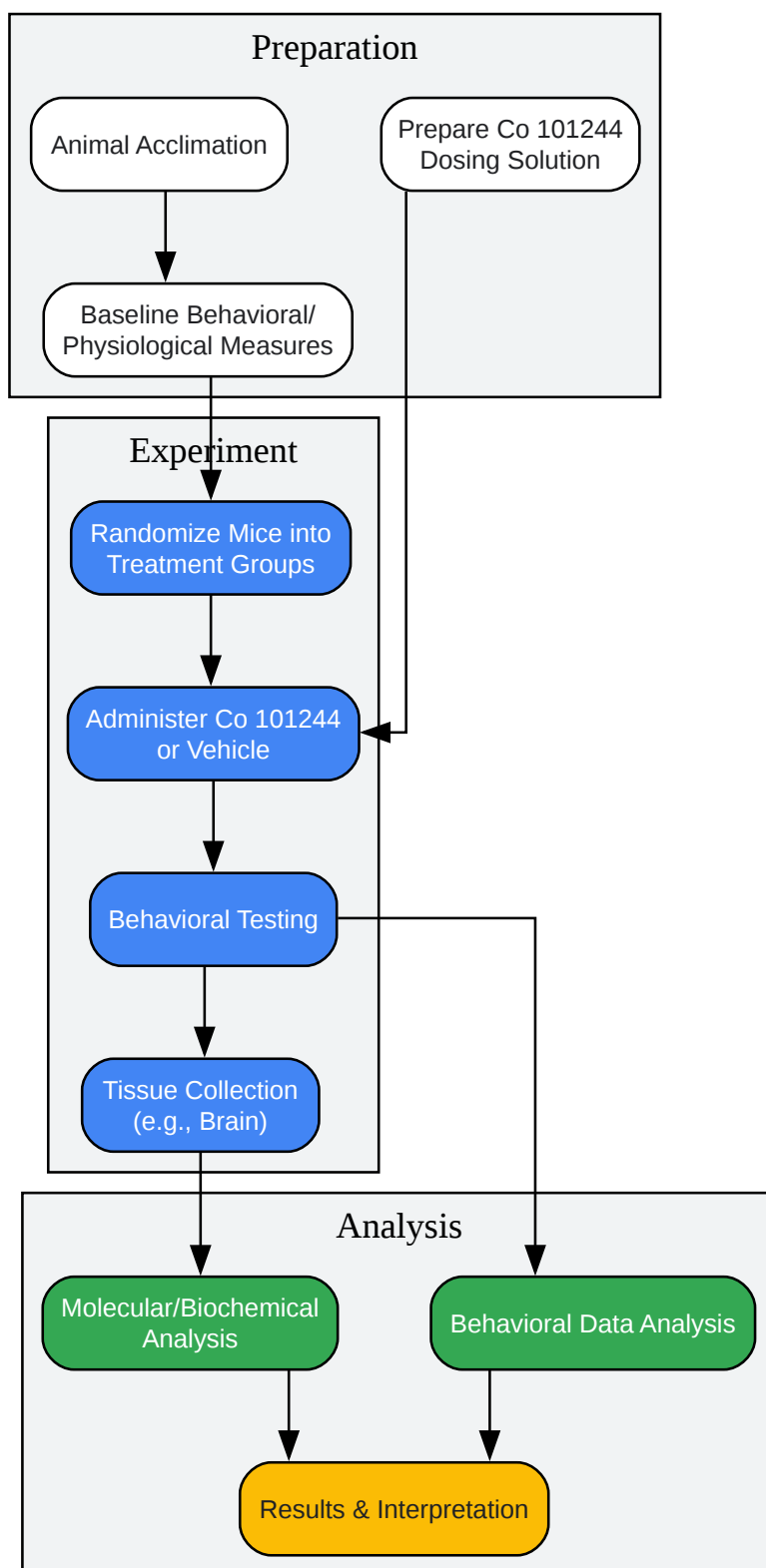
- Same as for i.p. injection.

Procedure:

- Preparation of Dosing Solution:
 - Follow the same procedure as for i.p. injection.
- Animal Preparation:
 - Gently restrain the mouse.
- Injection:
 - Lift the loose skin over the back of the neck or between the shoulder blades to form a "tent".
 - Insert the needle into the base of the tented skin, parallel to the body.
 - Inject the solution into the subcutaneous space.
 - Withdraw the needle and gently massage the area to aid dispersal of the solution.
- Post-injection Monitoring:
 - Return the mouse to its cage and monitor for any adverse effects.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study in mice using **Co 101244**.



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General Experimental Workflow for **Co 101244** Studies in Mice

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